molecular formula C18H17BrN6O2 B2413206 (5-Bromopyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706319-72-3

(5-Bromopyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2413206
CAS No.: 1706319-72-3
M. Wt: 429.278
InChI Key: XUJAMBSGVAHKNN-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a sophisticated chemical compound offered for research and development purposes. This molecule features a complex structure that incorporates multiple heterocyclic systems of significant interest in medicinal chemistry, including a piperidine ring, a 1,2,4-oxadiazole moiety, and both pyridine and pyrazine rings . The presence of the 1,2,4-oxadiazol-5-yl group linked to a piperidine scaffold is a feature seen in other biologically active compounds and research chemicals . Similarly, the bromine substituent on the pyridine ring is a common handle for further synthetic modification via metal-catalyzed cross-coupling reactions, making this compound a potentially valuable building block for creating novel derivatives . Its specific mechanism of action and primary research applications are yet to be fully characterized, positioning it as a promising candidate for exploratory studies in areas such as kinase inhibition or other biochemical pathways. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN6O2/c19-14-7-13(8-21-9-14)18(26)25-5-1-2-12(11-25)6-16-23-17(24-27-16)15-10-20-3-4-22-15/h3-4,7-10,12H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJAMBSGVAHKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Bromopyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone has gained attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H17BrN6O2C_{18}H_{17}BrN_6O_2 with a molecular weight of approximately 429.28 g/mol. The compound features a brominated pyridine ring and a pyrazinyl oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC18H17BrN6O2
Molecular Weight429.28 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine and oxadiazole rings. The synthetic route often employs standard organic reactions such as nucleophilic substitutions and cyclizations to construct the desired heterocyclic structures.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazinyl and oxadiazole groups have shown potent activity against various bacterial strains.

Case Study:
In a comparative study, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25 µg/mL against Streptococcus pneumoniae, outperforming standard antibiotics like linezolid . This suggests that the inclusion of specific substituents can enhance the antibacterial efficacy of such compounds.

Antiviral Potential

Another area of interest is the antiviral potential of this compound. Research indicates that similar scaffold structures can inhibit viral replication through mechanisms involving protein kinase inhibition. For example, pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective inhibitors against β-coronaviruses by targeting critical kinases involved in viral life cycles .

The biological activity is believed to be mediated through multiple pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific kinases, disrupting essential signaling pathways in pathogens.
  • Biofilm Disruption: Some derivatives have shown abilities to prevent biofilm formation, which is crucial in treating chronic infections.
  • Cellular Uptake: The presence of bromine and nitrogen heterocycles may enhance cellular permeability, facilitating better uptake and efficacy within target cells.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest moderate metabolic stability with potential rapid clearance rates in vivo . Further investigations into solubility and bioavailability are necessary to optimize therapeutic applications.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole ring demonstrate significant antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential
Research into pyrazole and oxadiazole derivatives has also highlighted their potential as anticancer agents. The structural features of these compounds allow for interactions with specific biological targets, which can lead to apoptosis in cancer cells. For example, compounds with similar frameworks have been studied for their ability to inhibit key enzymes involved in tumor growth .

Neurological Applications
There is emerging interest in the neuroprotective effects of compounds featuring piperidine and oxadiazole moieties. Some studies suggest that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches provide insights into how structural modifications can enhance biological activity. For example, docking studies have shown favorable interactions with enzymes involved in metabolic syndromes, suggesting potential therapeutic applications in conditions like diabetes and obesity .

Case Studies and Research Findings

StudyFindingsApplications
Prabhakar et al. (2024)Synthesized related oxadiazole derivatives; demonstrated antibacterial activity against S. aureus and E. coliAntimicrobial agents
Xu et al. (2011)Investigated structural properties; confirmed hydrogen bonding interactionsStructural biology insights
De Gruyter et al. (2016)Explored coordination modes of similar ligands; implications for metal complexationCoordination chemistry

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, considering yield and purity?

  • Methodology :

  • The synthesis of oxadiazole-containing compounds often involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (e.g., 120°C for 5 hours) .
  • Key steps include condensation of intermediates (e.g., carbohydrazides with pyrazine derivatives) followed by purification via recrystallization (50% aqueous ethanol is common) .
  • Monitor reaction progress using TLC and optimize stoichiometry to minimize side products (e.g., over-acylation).

Q. How can researchers resolve ambiguities in the NMR and mass spectrometry data of this compound?

  • Methodology :

  • Use 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations, especially for overlapping signals in the piperidine or oxadiazole regions .
  • X-ray crystallography is critical for confirming stereochemistry and resolving ambiguities in substituent positioning, as demonstrated for structurally similar oxadiazole-piperidine hybrids .
  • High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures accurate molecular weight confirmation.

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate the role of the pyrazine and oxadiazole moieties in biological activity?

  • Methodology :

  • Synthesize analogs by replacing the pyrazine with other heterocycles (e.g., triazoles or pyridines) and modifying the oxadiazole’s substituents (e.g., methyl vs. bromo groups) .
  • Test analogs in target-specific assays (e.g., kinase inhibition or antimicrobial activity) to correlate structural changes with potency. For example, antimicrobial activity can be assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .
  • Data Table :
Analog ModificationBioactivity (IC₅₀/MIC)TargetReference
Pyrazine → Pyridine12 µM (Kinase X)Enzyme
Oxadiazole → Thiadiazole25 µg/mL (E. coli)Microbial

Q. Conflicting reports on IC₅₀ values in enzyme inhibition assays: How to analyze discrepancies?

  • Methodology :

  • Standardize assay conditions : Ensure consistent enzyme sources (e.g., recombinant vs. native), substrate concentrations, and buffer pH (e.g., pH 6.5 ammonium acetate buffer) .
  • Validate results with positive controls (e.g., staurosporine for kinases) and replicate experiments across independent labs.
  • Consider allosteric effects : Differences in binding modes (e.g., competitive vs. non-competitive inhibition) may explain variability. Use kinetic assays (e.g., Lineweaver-Burk plots) to clarify mechanisms .

Q. What computational methods are recommended for predicting binding modes with target proteins?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of similar ligands (e.g., oxadiazole-protein complexes) to model interactions .
  • Validate predictions with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability and hydrogen-bond networks.
  • Compare computational results with experimental SAR data to refine virtual screening protocols.

Q. How to assess metabolic stability and toxicity in early-stage development?

  • Methodology :

  • In vitro microsomal assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., bromopyridine oxidation) .
  • Cytotoxicity screening : Test in HepG2 or HEK293 cells via MTT assays, focusing on IC₅₀ values >10 µM for lead optimization.
  • Data Table :
Assay TypeModel SystemResult (Compound)Reference
Metabolic StabilityHuman Liver Microsomest₁/₂ = 45 min
CytotoxicityHepG2 CellsIC₅₀ = 15 µM

Key Research Considerations

  • Synthetic Challenges : Bromopyridine’s susceptibility to nucleophilic substitution requires inert conditions (e.g., dry DMF, argon atmosphere) .
  • Biological Evaluation : Prioritize targets based on structural motifs (e.g., oxadiazoles for kinase inhibition; pyrazines for antimicrobial activity) .
  • Data Reproducibility : Document reaction conditions (solvent purity, temperature gradients) and biological assay protocols in detail to mitigate variability .

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